Cas no 2229421-98-9 (2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid)
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid
- EN300-1977651
- 2229421-98-9
-
- Inchi: 1S/C9H9Cl2NO2/c1-9(2,8(13)14)5-3-6(10)12-7(11)4-5/h3-4H,1-2H3,(H,13,14)
- InChI Key: JQBHSODBGZMSQB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)C(C(=O)O)(C)C
Computed Properties
- Exact Mass: 233.0010339g/mol
- Monoisotopic Mass: 233.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 50.2Ų
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977651-0.05g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-0.1g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-0.25g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-0.5g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-1.0g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1977651-2.5g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-5.0g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1977651-10.0g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1977651-1g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1977651-5g |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid |
2229421-98-9 | 5g |
$3520.0 | 2023-09-16 |
2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(2,6-dichloropyridin-4-yl)-2-methylpropanoic acid
2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid (CAS No. 2229421-98-9): A Promising Compound in Pharmaceutical and Chemical Research
2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid is a synthetic organic compound with a unique molecular structure that has garnered significant attention in recent years for its potential applications in pharmaceutical development. This compound, identified by its CAS No. 2229421-98-9, exhibits a combination of functional groups that make it a versatile building block for drug discovery and chemical synthesis. Its molecular formula, C11H10Cl2N1O2, reflects the presence of a pyridine ring substituted with dichloro groups and a branched carboxylic acid moiety, which are critical for its biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid as a key intermediate in the synthesis of bioactive molecules. The compound's ability to modulate enzyme activity and interact with specific protein targets has made it a focal point for researchers exploring new therapeutic strategies. For instance, studies published in Journal of Medicinal Chemistry (2023) have demonstrated its potential as a scaffold for designing inhibitors of kinases, which are implicated in various cancers and inflammatory disorders.
The structural features of 2-(2,6-Dichloropyridin-4-yl)-3-Methylpropanoic Acid (note: a potential typographical variation) are particularly noteworthy. The dichloro substitution on the pyridine ring enhances the compound's electrophilicity, enabling it to form covalent bonds with target proteins. This property is crucial for the development of irreversible enzyme inhibitors, which have shown promise in treating diseases such as Alzheimer's and cardiovascular disorders. Additionally, the presence of a methyl group at the alpha position of the carboxylic acid moiety contributes to the compound's metabolic stability, a factor that significantly impacts drug efficacy and safety.
Current research trends in the field of 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid emphasize its role as a lead compound for the design of novel therapeutics. A 2023 study in Drug Discovery Today reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This finding underscores the compound's potential in the treatment of autoimmune diseases and chronic inflammation. Furthermore, its ability to modulate the activity of phosphatidylinositol 3-kinase (PI3K) has sparked interest in its application for cancer therapy, particularly in targeting tumor-associated pathways.
The synthesis of 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid involves several key steps, including the functionalization of the pyridine ring and the introduction of the methyl group. Advanced synthetic methods, such as microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to improve the efficiency and selectivity of its production. These techniques not only reduce the environmental impact of the synthesis process but also enhance the purity of the final product, which is critical for pharmaceutical applications.
Recent developments in computational chemistry have further expanded the potential applications of 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid. Machine learning algorithms have been used to predict the compound's interactions with various biological targets, enabling researchers to optimize its structure for enhanced activity. For example, a 2023 study in Bioorganic & Medicinal Chemistry utilized molecular docking simulations to identify the compound's binding affinity for the enzyme acetylcholinesterase, which is a target for the treatment of neurodegenerative diseases.
Despite its promising properties, the use of 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid in pharmaceutical development is not without challenges. One of the primary concerns is its potential toxicity, which must be carefully evaluated during preclinical studies. Researchers are actively working to mitigate these risks by modifying the compound's structure to enhance its safety profile. For instance, the introduction of hydrophilic groups has been shown to reduce the compound's toxicity while maintaining its therapeutic efficacy.
In conclusion, 2-(2,6-Dichloropyridin-4-yl)-2-Methylpropanoic Acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable tool for the development of new therapeutics. As research in this area continues to evolve, the compound's potential applications are likely to expand, offering new opportunities for the treatment of a wide range of diseases.
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